molecular formula C7H3FINO2 B6207942 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2728623-91-2

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6207942
CAS No.: 2728623-91-2
M. Wt: 279
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Description

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazole derivative that has gained attention in scientific research circles due to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a fluorinated and iodinated acyl chloride in the presence of a base, leading to the formation of the benzoxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine and iodine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace these halogens under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoxazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Major Products Formed

The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions due to its unique reactivity.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves interactions with specific molecular targets. The fluorine and iodine atoms enhance the compound’s ability to form strong bonds with target proteins or enzymes, leading to inhibition or modulation of their activities. The benzoxazole ring structure also contributes to the compound’s ability to interact with nucleic acids and other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-7-iodo-2,3-dihydro-1,3-benzoxazol-2-one
  • 7-chloro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
  • 7-fluoro-6-bromo-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

Compared to similar compounds, 7-fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the specific combination of fluorine and iodine atoms, which impart distinct electronic and steric properties

Properties

CAS No.

2728623-91-2

Molecular Formula

C7H3FINO2

Molecular Weight

279

Purity

95

Origin of Product

United States

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